molecular formula C8H12ClNO B1356622 Methanamine, N-(phenylmethoxy)-, hydrochloride CAS No. 71925-14-9

Methanamine, N-(phenylmethoxy)-, hydrochloride

Cat. No. B1356622
CAS RN: 71925-14-9
M. Wt: 173.64 g/mol
InChI Key: GPLSFQUFEXQHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06887863B2

Procedure details

O-Benzylhydroxylamine hydrochloride (1.59 g, 0.01 mol), di-tert-butyl dicarbonate (2.18 g, 0.01 mol) and N-methyl morpholine (1.1 mL, 0.01 mol) in dichloromethane (40 mL) were stirred at room temperature for 16 hours. The reaction mixture was diluted with ether, washed with 10% NaHSO4, then brine, dried over (Na2SO4), and concentrated. The residue was treated with methyl iodide (1.6 mL, 0.025 mmol) in the presence of NaH (0.4 g, 0.01 mol) in THF at 0° C., then stirred at room temperature for 16 hours. The reaction was quenched with 1N HCl, diluted with ether, washed with brine, dried (Na2SO4), concentrated, purified by silica gel chromatography (20:80/ethyl acetate:hexanes) and treated with 4M HCl in dioxane to give the title compound.
Name
O-Benzylhydroxylamine hydrochloride
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11](OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.CN1CCOCC1.CI.[H-].[Na+]>ClCCl.CCOCC.C1COCC1>[ClH:1].[CH3:11][NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,5.6,10.11|

Inputs

Step One
Name
O-Benzylhydroxylamine hydrochloride
Quantity
1.59 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
2.18 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CI
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% NaHSO4
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (20:80/ethyl acetate:hexanes)
ADDITION
Type
ADDITION
Details
treated with 4M HCl in dioxane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.CNOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.